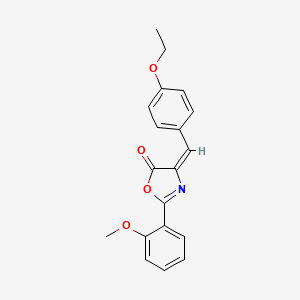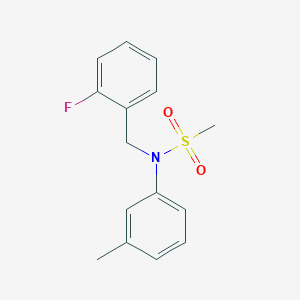
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide: is an organic compound characterized by the presence of methoxy groups on both phenyl rings and an acetamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dimethoxyaniline and 4-methoxyphenol.
Formation of Intermediate: 2,4-dimethoxyaniline is reacted with chloroacetyl chloride to form N-(2,4-dimethoxyphenyl)chloroacetamide.
Coupling Reaction: The intermediate is then reacted with 4-methoxyphenol in the presence of a base, such as potassium carbonate, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include:
Use of Catalysts: Employing catalysts to increase reaction efficiency.
Optimized Reaction Conditions: Adjusting temperature, pressure, and solvent systems to maximize product formation.
Purification Techniques: Utilizing crystallization, distillation, or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)ethylamine.
Substitution: Formation of substituted derivatives on the aromatic rings.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new pharmaceuticals due to its structural features.
Materials Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound could modulate signaling pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,4-dimethoxyphenyl)-2-(4-hydroxyphenoxy)acetamide
- N-(2,4-dimethoxyphenyl)-2-(4-ethoxyphenoxy)acetamide
Uniqueness
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may confer specific properties that are advantageous for certain applications.
Propriétés
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO5/c1-20-12-4-6-13(7-5-12)23-11-17(19)18-15-9-8-14(21-2)10-16(15)22-3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKMGNASWUYMKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5798281.png)
![(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 3,4-DICHLOROBENZOATE](/img/structure/B5798284.png)





![1-[(3-METHOXYPHENYL)METHYL]-4-(PYRIDINE-3-CARBONYL)PIPERAZINE](/img/structure/B5798329.png)
![2-chloro-5-[5-[(E)-[(4-iodophenyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid](/img/structure/B5798343.png)
![N~1~-(TERT-BUTYL)-3-[(4-ISOPROPYLPHENOXY)METHYL]BENZAMIDE](/img/structure/B5798357.png)

![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
